5-Fluoro-2'-deoxyuridine-5'-monophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

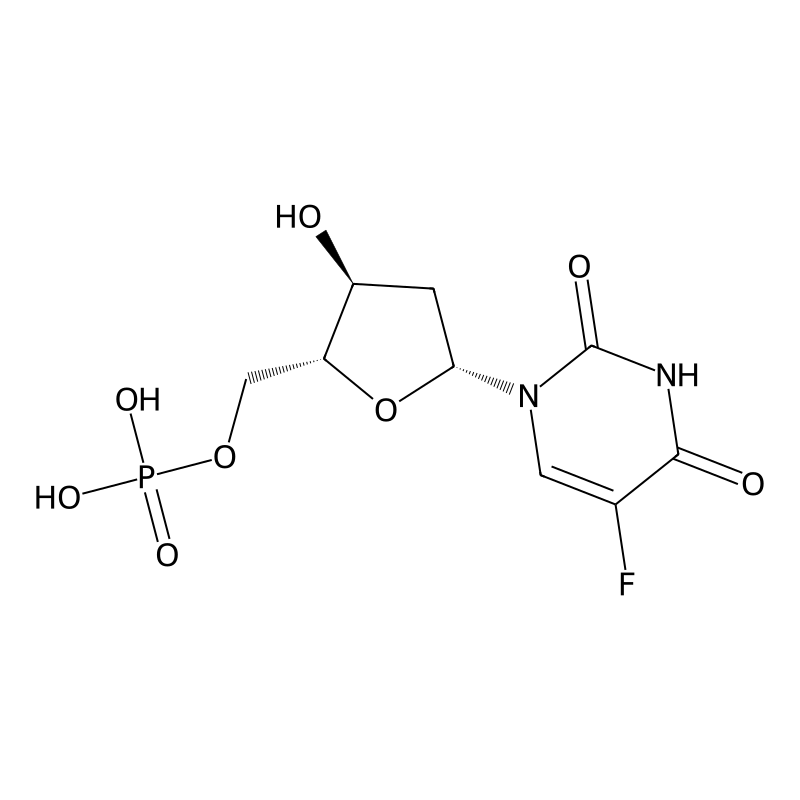

5-Fluoro-2'-deoxyuridine-5'-monophosphate is a nucleotide analog derived from 5-fluorouracil, a well-known chemotherapeutic agent. This compound plays a crucial role in the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis. The chemical structure consists of a uracil base with a fluorine atom at the 5-position, a deoxyribose sugar, and a phosphate group at the 5' position. Its molecular formula is C₉H₁₂FN₂O₈P, with a molecular weight of approximately 326.17 g/mol .

The primary reaction involving 5-fluoro-2'-deoxyuridine-5'-monophosphate is its interaction with thymidylate synthase. Upon binding to this enzyme, it forms a stable complex that inhibits its activity, preventing the conversion of deoxyuridine-5'-monophosphate to deoxythymidine-5'-monophosphate. This process is crucial for DNA replication and repair, as thymidine is an essential nucleotide for these processes .

The mechanism of action involves the formation of a covalent bond between the enzyme and the fluorinated nucleotide, leading to irreversible inhibition. This reaction is facilitated by the presence of 5,10-methylenetetrahydrofolate, which acts as a cofactor during the enzymatic process .

5-Fluoro-2'-deoxyuridine-5'-monophosphate exhibits significant biological activity as an antitumor agent. Its primary mechanism is through the inhibition of thymidylate synthase, which disrupts DNA synthesis in rapidly dividing cancer cells. This action leads to cell cycle arrest and ultimately apoptosis in tumor cells .

Research indicates that while effective against various cancers, the compound also faces challenges related to systemic toxicity and metabolic instability .

The synthesis of 5-fluoro-2'-deoxyuridine-5'-monophosphate can be achieved through several methods:

- Phosphorylation of 5-Fluoro-2'-deoxyuridine: This method involves the direct phosphorylation of 5-fluoro-2'-deoxyuridine using phosphoric acid or its derivatives in a single-step reaction .

- Enzymatic Conversion: Enzymatic pathways can also be employed where specific kinases catalyze the conversion of 5-fluoro-2'-deoxyuridine into its monophosphate form .

- Chemical Synthesis: Various chemical synthesis routes have been explored, including multi-step organic synthesis techniques that introduce the fluorine atom and construct the nucleotide structure systematically .

The primary application of 5-fluoro-2'-deoxyuridine-5'-monophosphate is in cancer therapy. It is used as part of combination therapies for treating solid tumors, especially colorectal cancer and breast cancer. Its role as a thymidylate synthase inhibitor makes it a valuable component in chemotherapeutic regimens aimed at targeting rapidly proliferating cells .

Additionally, research is ongoing into its potential use in antiviral therapies due to its structural similarities with nucleotides utilized by viral polymerases .

Studies have shown that 5-fluoro-2'-deoxyuridine-5'-monophosphate interacts specifically with thymidylate synthase from various organisms, including Escherichia coli and Lactobacillus casei. These interactions have been characterized using techniques such as isothermal titration calorimetry and X-ray crystallography, revealing details about binding affinities and conformational changes upon binding .

Research also indicates that modifications to the structure can influence its binding efficiency and therapeutic efficacy, leading to ongoing investigations into analogs that may reduce toxicity while maintaining anticancer activity .

Several compounds share structural and functional similarities with 5-fluoro-2'-deoxyuridine-5'-monophosphate:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5-Fluorouracil | A prodrug that gets converted into 5-fluoro-2'-deoxyuridine-5'-monophosphate; primarily used in cancer therapy. | Serves as a precursor for 5-fluoro-2'-deoxyuridine-5'-monophosphate. |

| Floxuridine | Another prodrug similar to 5-fluorouracil but requires simpler bioactivation steps. | More straightforward metabolic pathway than 5-fluorouracil. |

| Cytarabine | An antimetabolite used in chemotherapy; inhibits DNA synthesis but has different target mechanisms. | Primarily targets DNA polymerases rather than thymidylate synthase. |

| Gemcitabine | A nucleoside analog that inhibits DNA synthesis; used in various cancers. | Functions through different pathways affecting ribonucleotide reductase. |

These compounds highlight the uniqueness of 5-fluoro-2'-deoxyuridine-5'-monophosphate in its specific mechanism targeting thymidylate synthase while also showcasing varying degrees of efficacy and metabolic pathways across similar antimetabolites .

Orotate Phosphoribosyl Transferase-Mediated Activation from 5-FU Precursors

The conversion of 5-FU to FdUMP via OPRT represents a primary activation pathway in many cancer cells. Orotate phosphoribosyl transferase catalyzes the initial phosphorylation of 5-FU in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP), yielding 5-fluorouridine monophosphate (FUMP) [1] [2]. This intermediary undergoes subsequent phosphorylation to 5-fluorouridine diphosphate (FUDP) and 5-fluorouridine triphosphate (FUTP), which are incorporated into RNA, inducing dysfunction [1]. Parallelly, FUDP is reduced by ribonucleotide reductase to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP), which is dephosphorylated to FdUMP [2].

The criticality of OPRT in this pathway is underscored by its variable expression across tumors, which correlates with 5-FU chemosensitivity. For instance, cholangiocarcinoma (CCA) studies reveal that elevated OPRT mRNA levels enhance FdUMP accumulation and TS inhibition, thereby improving therapeutic response [1]. Conversely, tumors with low OPRT activity exhibit resistance due to insufficient FdUMP generation, redirecting 5-FU toward catabolic pathways mediated by dihydropyrimidine dehydrogenase (DPD) [1] [3]. This duality positions OPRT as both a metabolic gatekeeper and a predictive biomarker for 5-FU-based regimens.

Thymidine Phosphorylase/Thymidine Kinase Pathway Contributions to FdUMP Bioactivation

A secondary route to FdUMP involves the sequential action of thymidine phosphorylase (TP) and thymidine kinase (TK). TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate, but in the context of 5-FU metabolism, it facilitates the conversion of 5-FU to 5-fluoro-2'-deoxyuridine (FdUrd) using deoxyribose-1-phosphate [4]. FdUrd is subsequently phosphorylated by TK to FdUMP, bypassing the OPRT-dependent pathway [4] [5].

Experimental models demonstrate that TP overexpression in HT-29 colon carcinoma cells elevates FdUMP levels by 2- to 19-fold, correlating directly with enhanced 5-FU cytotoxicity [4]. This effect is mechanistically distinct from OPRT-mediated activation, as TP/TK-driven FdUMP synthesis does not yield ribonucleotides like FUTP, thereby minimizing RNA-directed toxicity [4]. Furthermore, interferon-alpha (IFN-α) potentiates 5-FU efficacy by upregulating TP expression, highlighting the therapeutic potential of modulating this pathway [4].

The TK step is particularly crucial in post-mitotic tissues and quiescent cancer cells, where salvage pathways dominate over de novo nucleotide synthesis. For example, TK1, the cytosolic isoform of thymidine kinase, is cell cycle-regulated and peaks during S-phase, ensuring adequate dTTP pools for DNA replication [7]. In TK-deficient environments, such as herpes simplex virus (HSV)-infected cells, FdUMP retains potent antiviral activity by directly targeting viral thymidylate synthase, underscoring its versatility across biological contexts [5].

Compartmentalization of Rate-Limiting Phosphorylation Events

The subcellular localization of phosphorylation enzymes critically influences FdUMP bioavailability. Mitochondria, which possess autonomous nucleotide salvage pathways, phosphorylate thymidine and thymidine monophosphate (TMP) to thymidine triphosphate (TTP) via sequentially acting kinases [6]. Although FdUMP itself is not synthesized in mitochondria, the compartmentalization of TK1 and TS in the nucleus during DNA repair suggests analogous spatial regulation of FdUMP activity [7].

In p53-deficient HCT-116 cells, DNA damage induces TK1 accumulation in the G~2~ phase, where it supports dTTP synthesis for repair processes [7]. This nuclear TK1 pool may similarly phosphorylate FdUrd to FdUMP in proximity to replication forks, enhancing TS inhibition at sites of active DNA synthesis. Conversely, cytosolic TK1 degradation during mitosis limits off-target FdUMP production, preserving genomic stability in healthy cells [7]. Such compartmental dynamics ensure that FdUMP exerts its antineoplastic effects preferentially in proliferating cells with dysregulated nucleotide metabolism.

The formation of the covalent ternary complex involving 5-Fluoro-2'-deoxyuridine-5'-monophosphate represents one of the most thoroughly characterized examples of mechanism-based enzyme inhibition. The structural basis for this inhibition involves a series of precisely orchestrated molecular interactions that result in irreversible enzyme inactivation [1] [2].

The initial binding event occurs when 5-Fluoro-2'-deoxyuridine-5'-monophosphate enters the active site of thymidylate synthase in a manner analogous to the natural substrate deoxyuridine monophosphate. However, the presence of the fluorine atom at the C5 position fundamentally alters the subsequent chemistry. The nucleophilic attack by the active site cysteine residue (Cys146 in Escherichia coli or Cys195 in human thymidylate synthase) at the C6 position of the pyrimidine ring initiates the formation of a covalent enzyme-substrate intermediate [3] [4].

Crystallographic studies have revealed the precise three-dimensional architecture of this complex. The structure of the Bacillus subtilis thymidylate synthase ternary complex with 5-Fluoro-2'-deoxyuridine-5'-monophosphate and 5,10-methylenetetrahydrofolate has been determined to 2.5 Å resolution, providing detailed insights into the binding mode [2]. The complex formation involves significant conformational changes in the enzyme, particularly in the C-terminal region, which undergoes a movement of approximately 4 Å from an "open" unliganded state to a "closed" complexed conformation [5].

The cofactor 5,10-methylenetetrahydrofolate plays a crucial role in stabilizing the ternary complex through formation of a methylene bridge between the C5 position of 5-Fluoro-2'-deoxyuridine-5'-monophosphate and the N5 position of the folate cofactor [6]. This bridging interaction is essential for the exceptional stability of the complex, as evidenced by the dramatic difference in dissociation constants between the noncovalent ternary complex (approximately 1 μM) and the covalent complex (approximately 10⁻¹¹ M) [7].

The molecular basis for the irreversible nature of this inhibition lies in the inability of the enzyme to eliminate the fluorine atom from the C5 position. In the normal catalytic cycle, the enzyme abstracts a proton from the C5 position of deoxyuridine monophosphate, but the carbon-fluorine bond is too strong to be cleaved under physiological conditions. This results in the formation of a kinetically trapped intermediate that cannot proceed through the normal catalytic cycle [1] [8].

Comparative Binding Kinetics: 5-Fluoro-2'-deoxyuridine-5'-monophosphate vs Endogenous deoxyuridine monophosphate Substrate

The comparative binding kinetics between 5-Fluoro-2'-deoxyuridine-5'-monophosphate and the endogenous substrate deoxyuridine monophosphate reveal important mechanistic insights into the selectivity and potency of this inhibitor. Detailed kinetic analysis has demonstrated that thymidylate synthase exhibits biphasic binding behavior with 5-Fluoro-2'-deoxyuridine-5'-monophosphate, indicating the presence of two distinct binding sites with different affinities [9].

The high-affinity binding site shows rapid association kinetics, with binding reaching a maximum stoichiometry of 1.0 mol of 5-Fluoro-2'-deoxyuridine-5'-monophosphate per mol of enzyme dimer. This binding event is characterized by fast kinetics and high selectivity for the inhibitor over the natural substrate. The second binding site exhibits much slower association kinetics and reaches a stoichiometry of 1.7 mol of 5-Fluoro-2'-deoxyuridine-5'-monophosphate per mol of dimer [9].

Thermodynamic analysis of 5-Fluoro-2'-deoxyuridine-5'-monophosphate binding over a temperature range of 16-35°C has revealed that the binding process is driven by both enthalpy and entropy contributions. The binding becomes increasingly enthalpically favorable as temperature increases, with a heat capacity change (ΔCp) of -170 ± 20 J·K⁻¹·(mol 5-Fluoro-2'-deoxyuridine-5'-monophosphate bound)⁻¹ [10]. This thermodynamic profile indicates that the binding process involves significant desolvation and conformational changes in both the protein and ligand.

Competition studies have demonstrated that deoxyuridine monophosphate can effectively compete with 5-Fluoro-2'-deoxyuridine-5'-monophosphate for binding to the enzyme, with a 100-fold excess of deoxyuridine monophosphate capable of displacing approximately 50% of bound 5-Fluoro-2'-deoxyuridine-5'-monophosphate [11]. This competitive relationship is consistent with both ligands binding to the same active site, but the presence of the fluorine substituent confers additional binding interactions that favor the inhibitor.

The kinetic analysis has revealed that the conversion of the noncovalent ternary complex to the covalent complex proceeds at a rate of 0.6 s⁻¹ at 25°C, which is approximately 12-fold slower than the turnover number (kcat) in the normal enzymatic reaction [7]. However, the dissociation constant for 5,10-methylenetetrahydrofolate from the noncovalent ternary complex is approximately 10-fold lower than from the normal Michaelis complex, resulting in nearly equivalent values for the catalytic efficiency parameters [7].

Free energy perturbation calculations have provided additional insights into the binding preferences. These computational studies indicate that the preferred binding of deoxyuridine monophosphate compared to 5-Fluoro-2'-deoxyuridine-5'-monophosphate in the binary complex is equally related to more favorable electrostatic interactions of deoxyuridine monophosphate in the enzyme active site and the less favorable solvation of 5-Fluoro-2'-deoxyuridine-5'-monophosphate in aqueous solution [12].

Allosteric Consequences of Thymidylate Synthase Dimer Stabilization

The allosteric regulation of thymidylate synthase through dimer stabilization represents a sophisticated mechanism of enzyme control that has significant implications for the action of 5-Fluoro-2'-deoxyuridine-5'-monophosphate. Recent structural and biophysical studies have identified a ligand-binding site in the dimer interface that may serve as an allosteric regulatory site, controlling the conformational switching between active and inactive states [13] [14].

The human thymidylate synthase dimer exhibits asymmetric binding behavior, with the two subunits showing different affinities for both substrates and inhibitors. Equilibrium dialysis studies have revealed that the folate substrate in a ternary complex with deoxyuridine monophosphate binds to one subunit (designated site A) with a dissociation constant of 720 nM, while binding to the second subunit (site B) is much weaker [15]. This asymmetric binding pattern extends to 5-Fluoro-2'-deoxyuridine-5'-monophosphate, which forms stable ternary complexes with different stoichiometries depending on the experimental conditions [16] [17].

The allosteric effects of dimer stabilization are manifested through several mechanisms. First, the binding of ligands to one subunit induces conformational changes that affect the binding affinity of the partner subunit. This cooperative binding behavior is mediated by changes in the conformational entropy of the enzyme upon substrate binding, with an estimated change in conformational entropy (-TΔSconf) of approximately 10 kcal/mol [18]. This entropy change is sufficient to account for the observed binding cooperativity and represents a novel mechanism of dynamic allostery.

Nuclear magnetic resonance studies have provided detailed insights into the dynamic nature of these allosteric interactions. The apo enzyme undergoes concerted exchange processes involving multiple conformational states, with some probes exchanging between three states [18]. This conformational flexibility is suppressed upon substrate binding, leading to a rigidification of the enzyme structure that contributes to the thermodynamic driving force for cooperative binding.

The dimer interface itself has been identified as a potential target for allosteric regulation. Recent studies have demonstrated that small molecule ligands can bind at the dimer interface and modulate enzyme activity through stabilization of particular conformational states [13] [19]. This finding has led to the development of interface-binding peptides that can inhibit the enzyme through allosteric mechanisms distinct from active site inhibition.

The formation of the covalent ternary complex with 5-Fluoro-2'-deoxyuridine-5'-monophosphate has profound effects on the allosteric properties of the enzyme. The irreversible nature of this inhibition disrupts the normal conformational dynamics of the enzyme, leading to a persistent stabilization of the inhibited state. This stabilization extends beyond the directly inhibited subunit, affecting the conformational landscape of the entire dimer through allosteric coupling.

Recent work has identified specific residues that play crucial roles in mediating these allosteric effects. The R163K mutation in human thymidylate synthase stabilizes the active conformation and increases enzyme activity by 33%, suggesting that a significant fraction of the wild-type enzyme exists in an inactive conformational state [20] [21]. This mutation demonstrates the importance of specific residues in controlling the conformational equilibrium of the enzyme.

The allosteric consequences of dimer stabilization also extend to the regulation of enzyme levels within the cell. The formation of stable ternary complexes with 5-Fluoro-2'-deoxyuridine-5'-monophosphate has been shown to prevent the normal feedback regulation of enzyme synthesis, leading to continued production of the enzyme protein even under conditions of functional inhibition [22]. This phenomenon contributes to the development of resistance to fluoropyrimidine-based chemotherapy and represents an important consideration in the clinical use of these agents.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

134-46-3

Wikipedia

Dates

Thymidylate synthase-catalyzed, tetrahydrofolate-dependent self-inactivation by 5-FdUMP

Justyna Sobich, Małgorzata Prokopowicz, Piotr Maj, Piotr Wilk, Zbigniew Zieliński, Tomasz Frączyk, Wojciech RodePMID: 31520592 DOI: 10.1016/j.abb.2019.108106

Abstract

In view of previous crystallographic studies, N-hydroxy-dCMP, a slow-binding thymidylate synthase inhibitor apparently caused "uncoupling" of the two thymidylate synthase-catalyzed reactions, including the N

-methylenetetrahydrofolate one-carbon group transfer and reduction, suggesting the enzyme's capacity to use tetrahydrofolate as a cofactor reducing the pyrimidine ring C(5) in the absence of the 5-methylene group. Testing the latter interpretation, a possibility was examined of a TS-catalyzed covalent self-modification/self-inactivation with certain pyrimidine deoxynucleotides, including 5-fluoro-dUMP and N

-hydroxy-dCMP, that would be promoted by tetrahydrofolate and accompanied with its parallel oxidation to dihydrofolate. Electrophoretic analysis showed mouse recombinant TS protein to form, in the presence of tetrahydrofolate, a covalently bound, electrophoretically separable 5-fluoro-dUMP-thymidylate synthase complex, similar to that produced in the presence of N

-methylenetetrahydrofolate. Further studies of the mouse enzyme binding with 5-fluoro-dUMP/N

-hydroxy-dCMP by TCA precipitation of the complex on filter paper showed it to be tetrahydrofolate-promoted, as well as to depend on both time in the range of minutes and the enzyme molecular activity, indicating thymidylate synthase-catalyzed reaction to be responsible for it. Furthermore, the tetrahydrofolate- and time-dependent, covalent binding by thymidylate synthase of each 5-fluoro-dUMP and N

-hydroxy-dCMP was shown to be accompanied by the enzyme inactivation, as well as spectrophotometrically confirmed dihydrofolate production, the latter demonstrated to depend on the reaction time, thymidylate synthase activity and temperature of the incubation mixture, further documenting its catalytic character.

Thymineless Death by the Fluoropyrimidine Polymer F10 Involves Replication Fork Collapse and Is Enhanced by Chk1 Inhibition

Chinnadurai Mani, Sachin Pai, Cinta Maria Papke, Komaraiah Palle, William H GmeinerPMID: 30439567 DOI: 10.1016/j.neo.2018.10.006

Abstract

We are developing the fluoropyrimidine polymer F10 to overcome limitations of 5-fluorouracil (5-FU) that result from inefficient metabolism to 5-fluoro-2'-deoxyuridine-5'-mono- and tri-phosphate, the deoxyribonucleotide metabolites that are responsible for 5-FU's anticancer activity. F10 is much more cytotoxic than 5-FU to colorectal cancer (CRC) cells; however, the mechanism of enhanced F10 cytotoxicity remains incompletely characterized. Using DNA fiber analysis, we establish that F10 decreases replication fork velocity and causes replication fork collapse, while 1000-fold excess of 5-FU is required to achieve similar endpoints. Treatment of HCT-116 cells with F10 results in Chk1 phosphorylation and activation of intra-S-phase checkpoint. Combining F10 with pharmacological inhibition of Chk1 with either PF-477736 or prexasertib in CRC cells enhanced DNA damage relative to single-agent treatment as assessed by γH2AX intensity and COMET assay. PF-477736 or prexasertib co-treatment also inhibited upregulation of Rad51 levels in response to F10, resulting in reduced homologous repair. siRNA knockdown of Chk1 also increased F10-induced DNA damage assessed and sensitized CRC cells to F10. However, Chk1 knockdown did not inhibit Rad51 upregulation by F10, indicating that the scaffolding activity of Chk1 imparts activity in DNA repair distinct from Chk1 enzymatic activity. Our results indicate that F10 is cytotoxic to CRC cells in part through DNA damage subsequent to replication fork collapse. F10 is ~1000-fold more potent than 5-FU at inducing replication-mediated DNA damage which correlates with the increased overall potency of F10 relative to 5-FU. F10 efficacy can be enhanced by pharmacological inhibition of Chk1.All-Atom Molecular Dynamics Reveals Mechanism of Zinc Complexation with Therapeutic F10

Ryan L Melvin, William H Gmeiner, Freddie R Salsbury JrPMID: 27606431 DOI: 10.1021/acs.jpcb.6b07753

Abstract

Advancing the use of therapeutic nucleic acids requires understanding the chemical and structural properties that allow these polymers to promote the death of malignant cells. Here we explore Zncomplexation by the fluoropyrimidine polymer F10, which has strong activities in multiple preclinical models of cancer. Delivery of fluoropyrimidine FdUMP in the 10-residue polymer F10 rather than the nucleobase (5-fluorouracil) allows consideration of metal ion binding effects on drug delivery. The differences in metal ion interactions with fluoropyrimidine compared to normal DNA results in conformation changes that affect protein binding, cell uptake, and codelivery of metals such as zinc, and the cytoxicity thereof. Microsecond-time-scale, all-atom simulations of F10 predict that zinc selectively stabilizes the polymer via interactions with backbone phosphate groups and suggest a mechanism of complexation for the zinc-base interactions shown in previous experimental work. The positive zinc ions are attracted to the negatively charged phosphate groups. Once the Zn

ions are near F10, they cause the base's N3 nitrogen to deprotonate. Subsequently, magnesium atoms displace zinc from their interactions with phosphate, freeing the zinc ions to interact with the FdU bases by forming weak interactions with the O4 oxygen and the fluorine attached to C5. These interactions of magnesium with phosphate groups and zinc with nucleobases agree with previous experimental results and are seen in MD simulations only when magnesium is introduced after N3 deprotonation, indicating a specific order of metal binding events. Additionally, we predict interactions between zinc and F10's O2 atoms, which were not previously observed. By comparison to 10mers of polyU and polydT, we also predict that the presence of fluorine increases the binding affinity of zinc to F10 relative to analogous strands of RNA and DNA consisting of only native nucleotides.

Advanced Spectroscopy and APBS Modeling for Determination of the Role of His190 and Trp103 in Mouse Thymidylate Synthase Interaction with Selected dUMP Analogues

Małgorzata Prokopowicz, Adam Jarmuła, Yannick Casamayou-Boucau, Fiona Gordon, Alan Ryder, Justyna Sobich, Piotr Maj, Joanna Cieśla, Zbigniew Zieliński, Piotr Fita, Wojciech RodePMID: 33800923 DOI: 10.3390/ijms22052661

Abstract

A homo-dimeric enzyme, thymidylate synthase (TS), has been a long-standing molecular target in chemotherapy. To further elucidate properties and interactions with ligands of wild-type mouse thymidylate synthase (mTS) and its two single mutants, H190A and W103G, spectroscopic and theoretical investigations have been employed. In these mutants, histidine at position 190 and tryptophan at position 103 are substituted with alanine and glycine, respectively. Several emission-based spectroscopy methods used in the paper demonstrate an especially important role for Trp 103 in TS ligands binding. In addition, the Advanced Poisson-Boltzmann Solver (APBS) results show considerable differences in the distribution of electrostatic potential around Trp 103, as compared to distributions observed for all remaining Trp residues in the mTS family of structures. Together, spectroscopic and APBS results reveal a possible interplay between Trp 103 and His190, which contributes to a reduction in enzymatic activity in the case of H190A mutation. Comparison of electrostatic potential for mTS complexes, and their mutants, with the substrate, dUMP, and inhibitors, FdUMP and N4-OH-dCMP, suggests its weaker influence on the enzyme-ligand interactions in N4OH-dCMP-mTS compared to dUMP-mTS and FdUMP-mTS complexes. This difference may be crucial for the explanation of the "abortive reaction" inhibitory mechanism of N4OH-dCMP towards TS. In addition, based on structural analyses and the H190A mutant capacity to form a denaturation-resistant complex with N4-OH-dCMP in the mTHF-dependent reaction, His190 is apparently responsible for a strong preference of the enzyme active center for therotamer of the imino inhibitor form.

Two nanoformulations induce reactive oxygen species and immunogenetic cell death for synergistic chemo-immunotherapy eradicating colorectal cancer and hepatocellular carcinoma

Jianfeng Guo, Zhuo Yu, Dandan Sun, Yifang Zou, Yun Liu, Leaf HuangPMID: 33407548 DOI: 10.1186/s12943-020-01297-0

Abstract

FOLFOX is a combinational regimen of folinic acid (FnA, FOL), fluorouracil (5-Fu, F) and oxaliplatin (OxP, OX), and has been long considered as the standard treatment of colorectal cancer (CRC) and hepatocellular carcinoma (HCC). Recent developments of nano delivery systems have provided profound promise for improving anticancer efficacy and alleviating side effects of FOLFOX. Previously, a nanoformulation (termed Nano-Folox) containing OxP derivative and FnA was developed in our laboratory using nanoprecipitation technique. Nano-Folox induced OxP-mediated immunogenic cell death (ICD)-associated antitumor immunity, which significantly suppressed tumor growth in the orthotopic CRC mouse model when administrated in combination with free 5-Fu.A nanoformulation (termed Nano-FdUMP) containing FdUMP (5-Fu active metabolite) was newly developed using nanoprecipitation technique and used in combination with Nano-Folox for CRC and HCC therapies.

Synergistic efficacy was achieved in orthotopic CRC and HCC mouse models. It resulted mainly from the fact that Nano-FdUMP mediated the formation of reactive oxygen species (ROS), which promoted the efficacy of ICD elicited by Nano-Folox. In addition, combination of Nano-Folox/Nano-FdUMP and anti-PD-L1 antibody significantly inhibited CRC liver metastasis, leading to long-term survival in mice.

This study provides proof of concept that combination of two nano delivery systems can result in successful FOLFOX-associated CRC and HCC therapies. Further optimization in terms of dosing and timing will enhance clinical potential of this combination strategy for patients.

Functional characterization of common protein variants in the efflux transporter ABCC11 and identification of T546M as functionally damaging variant

R Arlanov, T Lang, G Jedlitschky, E Schaeffeler, T Ishikawa, M Schwab, A T NiesPMID: 25896536 DOI: 10.1038/tpj.2015.27

Abstract

Multidrug resistance protein 8 (ABCC11) is an efflux transporter for anionic lipophilic compounds, conferring resistance to antiviral and anticancer agents like 5-fluorouracil (5-FU). ABCC11 missense variants may contribute to variability in drug response but functional consequences, except for the 'earwax variant' c.538G>A, are unknown. Using the 'Screen and Insert' technology, we generated human embryonic kidney 293 cells stably expressing ABCC11 missense variants frequently occurring in different ethnic populations: c.57G>A, c.538G>A, c.950C>A, c.1637C>T, c.1942G>A, c.4032A>G. A series of in silico prediction analyses and in vitro plasma membrane vesicle uptake, immunoblotting and immunolocalization experiments were undertaken to investigate functional consequences. We identified c.1637C>T (T546M), previously associated with 5-FU-related toxicity, as a novel functionally damaging ABCC11 variant exhibiting markedly reduced transport function of 5-FdUMP, the active cytotoxic metabolite of 5-FU. Detailed analysis of 14 subpopulations revealed highest allele frequencies of c.1637C>T in Europeans and Americans (up to 11%) compared with Africans and Asians (up to 3%).Structural Comparison of

Cecilia Pozzi, Stefania Ferrari, Rosaria Luciani, Giusy Tassone, Maria Paola Costi, Stefano ManganiPMID: 30935102 DOI: 10.3390/molecules24071257

Abstract

Thymidylate synthase (TS) is an enzyme of paramount importance as it provides the only de novo source of deoxy-thymidine monophosphate (dTMP). dTMP, essential for DNA synthesis, is produced by the TS-catalyzed reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) using N⁵,N-methylenetetrahydrofolate (mTHF) as a cofactor. TS is ubiquitous and a validated drug target. TS enzymes from different organisms differ in sequence and structure, but are all obligate homodimers. The structural and mechanistic differences between the human and bacterial enzymes are exploitable to obtain selective inhibitors of bacterial TSs that can enrich the currently available therapeutic tools against bacterial infections.

is a pathogen fully dependent on TS for dTMP synthesis. In this study, we present four new crystal structures of

and human TSs in complex with either the substrate dUMP or the inhibitor FdUMP. The results provide new clues about the half-site reactivity of

TS and the mechanisms underlying the conformational changes occurring in the two enzymes. We also identify relevant differences in cofactor and inhibitor binding between

and human TS that can guide the design of selective inhibitors against bacterial TSs.

The applications of the novel polymeric fluoropyrimidine F10 in cancer treatment: current evidence

William H Gmeiner, Waldemar Debinski, Carol Milligan, David Caudell, Timothy S PardeePMID: 27279153 DOI: 10.2217/fon-2016-0091

Abstract

F10 is a novel polymeric fluoropyrimidine drug candidate with strong anticancer activity in multiple preclinical models. F10 has strong potential for impacting cancer treatment because it displays high cytotoxicity toward proliferating malignant cells with minimal systemic toxicities thus providing an improved therapeutic window relative to traditional fluoropyrimidine drugs, such as 5-fluorouracil. F10 has a unique mechanism that involves dual targeting of thymidylate synthase and Top1. In this review, the authors provide an overview of the studies that revealed the novel aspects of F10's cytotoxic mechanism and summarize results obtained in preclinical models of acute myeloid leukemia, acute lymphocytic leukemia, glioblastoma and prostate cancer that demonstrate the strong potential of F10 to improve treatment outcomes.Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil

Ellen J B Derissen, Michel J X Hillebrand, Hilde Rosing, Jan H M Schellens, Jos H BeijnenPMID: 25804433 DOI: 10.1016/j.jpba.2015.02.051

Abstract

5-Fluorouracil (5-FU) and its oral prodrug capecitabine are among the most widely used chemotherapeutics. For cytotoxic activity, 5-FU requires cellular uptake and intracellular metabolic activation. Three intracellular formed metabolites are responsible for the antineoplastic effect of 5-FU: 5-fluorouridine 5'-triphosphate (FUTP), 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP) and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). In this paper, we describe the development of an LC-MS/MS assay for quantification of these active 5-FU nucleotides in peripheral blood mononuclear cells (PBMCs). Because the intracellular 5-FU nucleotide concentrations were very low, maximization of the release from the cell matrix and minimization of interference were critical factors. Therefore, a series of experiments was performed to select the best method for cell lysis and nucleotide extraction. Chromatography was optimized to obtain separation from endogenous nucleotides, and the effect of different cell numbers was examined. The assay was validated for the following concentration ranges in PBMC lysate: 0.488-19.9 nM for FUTP, 1.66-67.7 nM for FdUTP and 0.748-30.7 nM for FdUMP. Accuracies were between -2.2 and 7.0% deviation for all analytes, and the coefficient of variation values were ≤ 4.9%. The assay was successfully applied to quantify 5-FU nucleotides in PBMC samples from patients treated with capecitabine and patients receiving 5-FU intravenously. FUTP amounts up to 3054 fmol/10(6) PBMCs and FdUMP levels up to 169 fmol/10(6) PBMCs were measured. The FdUTP concentrations were below the lower limit of quantification. To our knowledge, this is the first time that 5-FU nucleotides were quantified in cells from patients treated with 5-FU or capecitabine without using a radiolabel.All-Atom MD Predicts Magnesium-Induced Hairpin in Chemically Perturbed RNA Analog of F10 Therapeutic

Ryan L Melvin, William H Gmeiner, Freddie R Salsbury JrPMID: 28745046 DOI: 10.1021/acs.jpcb.7b04724

Abstract

Given their increasingly frequent usage, understanding the chemical and structural properties which allow therapeutic nucleic acids to promote the death of cancer cells is critical for medical advancement. One molecule of interest is a 10-mer of FdUMP (5-fluoro-2'-deoxyuridine-5'-O-monophosphate) also called F10. To investigate causes of structural stability, we have computationally restored the 2' oxygen on each ribose sugar of the phosphodiester backbone, creating FUMP[10]. Microsecond time-scale, all-atom, simulations of FUMP[10] in the presence of 150 mM MgClpredict that the strand has a 45% probability of folding into a stable hairpin-like secondary structure. Analysis of 16 μs of data reveals phosphate interactions as likely contributors to the stability of this folded state. Comparison with polydT and polyU simulations predicts that FUMP[10]'s lowest order structures last for one to 2 orders of magnitude longer than similar nucleic acid strands. Here we provide a brief structural and conformational analysis of the predicted structures of FUMP[10], and suggest insights into its stability via comparison to F10, polydT, and polyU.